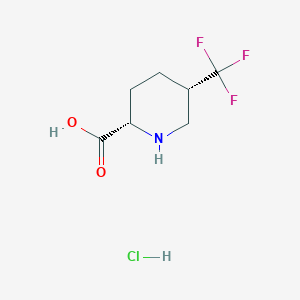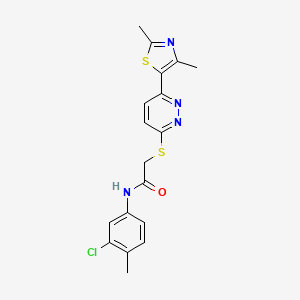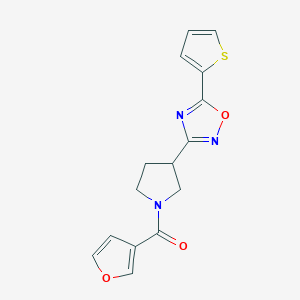
Furan-3-yl(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Furan-3-yl(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FTY720, and it has been studied for its ability to modulate the immune system and treat various diseases.
Scientific Research Applications
Microwave Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) demonstrated the microwave-assisted synthesis of novel pyrazoline derivatives, including compounds related to furan and thiophene structures, which showed significant anti-inflammatory and antibacterial activities. This research highlights the utility of such compounds in developing new therapeutic agents (Ravula et al., 2016).
Heterocyclic Synthesis for Energetic Materials
Yu et al. (2017) synthesized 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives, showcasing their potential as insensitive energetic materials. The study provides insights into the synthesis and characterization of compounds with furan and thiophene rings, contributing to the development of safer energetic materials (Yu et al., 2017).
Antimicrobial Activity of Azole Derivatives
Research by Başoğlu et al. (2013) on the design, synthesis, and antimicrobial activities of azole derivatives, starting from furan-2-carbohydrazide, underlines the antimicrobial potential of furan-based compounds. This study adds to the understanding of how modifications to the furan ring can influence biological activity, offering pathways for the development of new antimicrobial agents (Başoğlu et al., 2013).
Synthesis of Polysubstituted Furans
Damavandi et al. (2012) reported a catalyst-free, one-pot synthesis method for polysubstituted furans, providing a novel approach to synthesizing complex molecules that include furan structures. This method could be applicable in various fields, including pharmaceuticals and materials science, by enabling the efficient synthesis of complex heterocyclic compounds (Damavandi et al., 2012).
Heterocyclic Moieties in Schiff Bases
A study by Hamed et al. (2020) explored the synthesis and antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties, including furan derivatives. The research demonstrated the utility of these compounds in biological applications, potentially leading to new materials with antimicrobial properties (Hamed et al., 2020).
properties
IUPAC Name |
furan-3-yl-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-15(11-4-6-20-9-11)18-5-3-10(8-18)13-16-14(21-17-13)12-2-1-7-22-12/h1-2,4,6-7,9-10H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXIRVSYMRAMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2,5-dimethylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2816724.png)


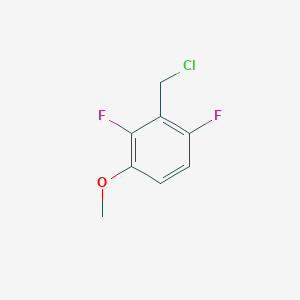
![1-(Adamantan-1-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2816730.png)
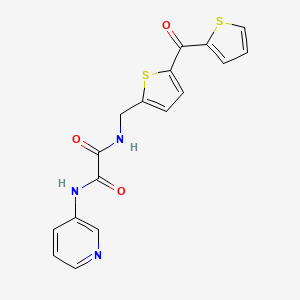
![(2Z,NE)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2816735.png)
